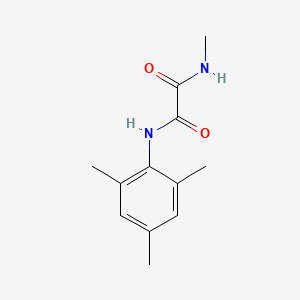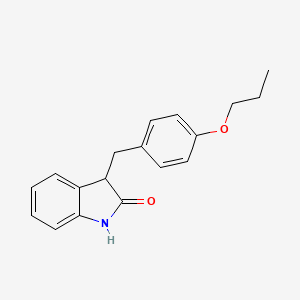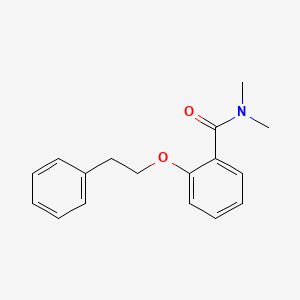![molecular formula C19H15BrN2O4 B5182423 ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)
ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate, also known as BBPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential medicinal properties. BBPC is a pyrazole-based compound that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate is not fully understood. However, studies have shown that ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate can inhibit the activity of certain enzymes that are involved in cancer cell growth. ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. Studies have also shown that ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate can reduce the levels of certain enzymes that are associated with inflammation and cancer. ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate has been shown to have a low toxicity profile.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate is that it has a low toxicity profile, making it a potentially safe compound for use in lab experiments. However, one limitation of ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate is that its mechanism of action is not fully understood, which may make it difficult to determine its efficacy in certain experiments.
Future Directions
There are several future directions for the study of ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate. One area of research could focus on the development of ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate as a potential anti-cancer drug. Another area of research could focus on the development of ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate as a potential anti-inflammatory or antioxidant drug. Additionally, further studies could be conducted to better understand the mechanism of action of ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate and its potential therapeutic applications.
Synthesis Methods
Ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate is synthesized through a multi-step process that involves the reaction of 2-bromobenzoyl chloride with ethyl-3-oxo-3-phenylpropanoate to form 2-bromobenzoyl ethyl-3-oxo-3-phenylpropanoate. This intermediate compound is then reacted with hydrazine hydrate to form ethyl 5-(2-bromobenzoyl)hydrazinecarboxylate. Finally, this compound is reacted with ethyl acetoacetate to form ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate has been studied for its potential medicinal properties, particularly in the treatment of cancer. Studies have shown that ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate has anti-cancer properties and can inhibit the growth of cancer cells. ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate has also been studied for its anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
ethyl 5-(2-bromobenzoyl)oxy-1-phenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-2-25-19(24)16-12-17(22(21-16)13-8-4-3-5-9-13)26-18(23)14-10-6-7-11-15(14)20/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMZPAMSNNVHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)OC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-bromobenzoyl)oxy-1-phenylpyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5182347.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5182357.png)
![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)





![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)

![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)
